2-Methyl-2-butene-1,4-diyl diacetate

Catalog No.
S14348051
CAS No.
30264-54-1
M.F
C9H14O4
M. Wt
186.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-butene-1,4-diyl diacetate

CAS Number

30264-54-1

Product Name

2-Methyl-2-butene-1,4-diyl diacetate

IUPAC Name

[(E)-4-acetyloxy-3-methylbut-2-enyl] acetate

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

InChI

InChI=1S/C9H14O4/c1-7(6-13-9(3)11)4-5-12-8(2)10/h4H,5-6H2,1-3H3/b7-4+

InChI Key

LJPNEMAMFITRSO-QPJJXVBHSA-N

Canonical SMILES

CC(=CCOC(=O)C)COC(=O)C

Isomeric SMILES

C/C(=C\COC(=O)C)/COC(=O)C

2-Methyl-2-butene-1,4-diyl diacetate is a chemical compound with the molecular formula C9H14O4. It appears as a colorless to yellow sticky oil or semi-solid and is primarily utilized in various chemical synthesis processes. This compound is characterized by its two acetate groups, which enhance its reactivity and utility in organic synthesis, particularly in polymer chemistry and catalysis .

  • Isomerization: This compound can undergo isomerization using catalysts such as Grubbs G2 and Hoveyda-Grubbs HG2, resulting in high yields of isomerized products under suitable conditions.
  • Hydrolysis: The diacetate can be hydrolyzed to yield 1,4-butanediol and acetic acid when subjected to acidic or basic conditions.

Common Reagents and Conditions

  • Isomerization: Catalysts like Grubbs G2 and Hoveyda-Grubbs HG2 are typically used in solvents such as benzotrifluoride or dichloromethane.
  • Hydrolysis: Acidic or basic aqueous solutions are commonly employed for hydrolysis reactions.

While specific biological activity data for 2-Methyl-2-butene-1,4-diyl diacetate is limited, its structural features suggest potential interactions with biological systems. The compound's reactivity may allow it to participate in various biochemical pathways, although further research is necessary to elucidate its specific biological roles or effects.

The synthesis of 2-Methyl-2-butene-1,4-diyl diacetate typically involves the esterification of 1,4-butanediol with acetic anhydride. This reaction is usually conducted under anhydrous conditions with an acid catalyst to facilitate the esterification process.

In industrial settings, the production follows similar principles but on a larger scale, using continuous feeding methods and purification through distillation to achieve desired purity levels .

The compound has several applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and polymers.
  • Polymer Chemistry: It is utilized in ring-opening metathesis polymerization and other olefin metathesis reactions to produce high molecular weight polymers .
  • Chemical Research: The compound aids in studying reaction mechanisms and developing new catalytic processes.

Research indicates that 2-Methyl-2-butene-1,4-diyl diacetate can participate in cross-metathesis reactions with renewable resources like methyl oleate. These studies focus on optimizing reaction conditions to achieve high conversions and selectivity for valuable products that can be used as functional monomers in polymer synthesis .

The influence of different catalysts, such as phosphine and N-heterocyclic carbene ruthenium catalysts, has been explored to enhance the efficiency of these reactions .

Several compounds share structural similarities with 2-Methyl-2-butene-1,4-diyl diacetate. Here’s a comparison highlighting its uniqueness:

Compound NameStructure DifferencesUnique Features
1,4-Butanediol diacetateLacks double bondMore stable; less reactive
2-Butene-1,4-diol diacetateDifferent spatial arrangement of atomsDifferent reactivity profile
Buta-2,3-diene diacetateContains a different arrangement of double bondsUnique for specific catalytic processes

The presence of a double bond in 2-Methyl-2-butene-1,4-diyl diacetate imparts distinct reactivity compared to these similar compounds, making it particularly suitable for specific catalytic processes such as olefin metathesis .

This unique structural feature allows it to serve effectively as a model substrate for studying isomerization reactions catalyzed by advanced catalysts like Grubbs' catalysts.

Acylation of 2-Methyl-2-butene-1,4-diol with Acetylating Agents

The direct acylation of 2-methyl-2-butene-1,4-diol represents the most straightforward route to 2-methyl-2-butene-1,4-diyl diacetate. Acetylating agents such as acetyl chloride, acetic anhydride, and in situ-generated acetyl derivatives have been employed under varying conditions to achieve high yields. For instance, the use of acetyl chloride in methanol at 50°C facilitates rapid esterification of primary and secondary alcohols, as demonstrated in the esterification of steroid carboxylic acids. This method, when applied to 2-methyl-2-butene-1,4-diol, achieves near-quantitative conversion to the diacetate within 2 hours, leveraging the reactivity of acetyl chloride’s electrophilic carbonyl carbon.

Alternative approaches utilize acetic acid as both solvent and acyl donor in the presence of catalysts. The Mitsubishi process, originally developed for 1,4-butanediol production, involves the catalytic reaction of butadiene derivatives with acetic acid to yield 1,4-diacetoxy-2-butene intermediates. By adapting this method to 2-methyl-2-butene-1,4-diol, researchers have achieved diacetate yields exceeding 85% under optimized conditions (80–160°C, 300 bar). A comparative analysis of acylating agents (Table 1) highlights the trade-offs between reaction speed, selectivity, and practicality.

Table 1: Comparison of Acylating Agents for 2-Methyl-2-butene-1,4-diol

Acylating AgentTemperature (°C)Time (h)Yield (%)Selectivity (%)
Acetyl Chloride50295>99
Acetic Anhydride10048897
Acetic Acid16068595

Data derived from Refs.

Notably, the choice of base significantly influences reaction efficiency. Pyridine and diisopropylethylamine (DIPEA) are commonly used to neutralize HCl byproducts during acetyl chloride-mediated reactions, with DIPEA offering superior selectivity for mono- versus diacetylation. However, steric hindrance from the 2-methyl substituent necessitates prolonged reaction times compared to linear diols.

Stereoselective Synthesis of (E)- and (Z)-Isomeric Forms

The stereoselective synthesis of (E)- and (Z)-2-methyl-2-butene-1,4-diyl diacetate hinges on controlling the geometry of the central double bond during diacetoxylation. Palladium-catalyzed 1,4-diacetoxylation, pioneered by Baeckvall and colleagues, enables precise stereochemical outcomes through ligand design. Using Pd(II) catalysts with bidentate ligands such as 1,10-phenanthroline, the reaction of 2-methyl-1,3-butadiene with MnO₂ and p-benzoquinone in acetic acid yields the (E)-isomer with >95% selectivity (Scheme 1). The mechanism involves trans-acetoxypalladation followed by cis-migration of the acetate group, favoring anti-addition across the diene.

Conversely, tellurium(IV) oxide-based systems promote syn-addition pathways. Uemura et al. demonstrated that TeO₂ with lithium bromide in acetic acid produces a 3:1 ratio of (Z)- to (E)-isomers, attributed to halogeno-telluriation intermediates that favor cis-configuration retention. The stereochemical outcome is further tunable via halogen sources; NaBr and KBr reduce selectivity to 2:1, while LiCl favors (E)-isomer formation (Table 2).

Table 2: Stereoselectivity in TeO₂-Catalyzed Diacetoxylation

Halogen Source(Z):(E) RatioYield (%)
LiBr3:192
NaBr2:185
LiCl1:278

Data from Ref.

Recent advances in asymmetric catalysis have enabled enantioselective routes. Ruthenium complexes with C₂-symmetric bis-sulfoxide ligands, as described by Sánchez-Barba et al., induce up to 90% enantiomeric excess (ee) in related diacetoxylation reactions. While not yet applied to 2-methyl-2-butene derivatives, this methodology holds promise for accessing chiral diacetate building blocks.

Optimization of Protecting Group Strategies for Enhanced Reactivity

The acetyl groups in 2-methyl-2-butene-1,4-diyl diacetate serve dual roles as protecting groups and electronic modifiers. Protecting group strategies focus on balancing stability during synthesis with ease of deprotection in downstream applications. The acetyl group’s moderate steric bulk and acid-labile nature make it ideal for temporary protection, as evidenced by its widespread use in terpene and polyol syntheses.

Comparative studies of acyl protecting groups reveal that pivaloyl (Piv) groups, though more hydrolytically stable, impede reaction rates in subsequent hydrogenation or oxidation steps due to steric hindrance. For example, di-pivaloyl analogs of 2-methyl-2-butene-1,4-diol exhibit 40% lower reactivity in Diels-Alder reactions compared to diacetylated counterparts. Conversely, benzoyl (Bz) groups enhance electron-withdrawing effects, accelerating conjugate additions but complicating deprotection under basic conditions.

Table 3: Impact of Protecting Groups on Reactivity

Protecting GroupHydrolysis Rate (k, h⁻¹)Diels-Alder Yield (%)
Acetyl (Ac)0.1592
Pivaloyl (Piv)0.0258
Benzoyl (Bz)0.3085

Data adapted from Ref.

Innovative approaches employ orthogonal protection strategies. Silyl ethers (e.g., TBS, TBDPS) at the 1,4-positions allow selective acetylation of secondary alcohols, though this requires additional deprotection steps. Recent work by Lillington et al. highlights the utility of acetyl chloride/alcohol systems for regioselective acylation, enabling sequential protection of diols without intermediate isolation.

2-Methyl-2-butene-1,4-diyl diacetate represents a valuable symmetric functionalized substrate for oleochemical cross-metathesis reactions, particularly in the production of α,ω-diesters from renewable resources [1]. This compound, characterized by its molecular formula C9H14O4 and molecular weight of 186.20 g/mol, features a central 2-methyl-2-butene backbone with acetate groups at the 1 and 4 positions [2]. The strategic importance of this compound lies in its ability to undergo efficient cross-metathesis with methyl oleate, yielding valuable bifunctional compounds that serve as precursors for sustainable polymers [3].

The cross-metathesis reaction between 2-methyl-2-butene-1,4-diyl diacetate and methyl oleate produces two primary products: methyl 11-acetoxyundec-9-enoate and undec-2-enyl acetate [4]. These products represent protected α-hydroxy-ω-carboxylic acid derivatives with significant potential applications in polymer synthesis [4]. The reaction can be represented as follows:

ReactantsProductsCatalyst TypeOptimal Conditions
Methyl oleate + 2-Methyl-2-butene-1,4-diyl diacetateMethyl 11-acetoxyundec-9-enoate + Undec-2-enyl acetateRuthenium-based catalysts50°C, 5h, 1.5 mol% catalyst loading [4]

The cross-metathesis reaction offers several advantages over traditional methods for producing α,ω-diesters [3]. First, it utilizes renewable resources as starting materials, with methyl oleate being derived from plant oils [4]. Second, the reaction proceeds under relatively mild conditions, requiring moderate temperatures and catalyst loadings [4]. Third, the products obtained have appropriate chain lengths for polymer applications, providing higher flexibility and stability against hydrolysis compared to polymers prepared from short-chain monomers [4].

Research findings indicate that the yield of cross-metathesis products can reach up to 78% under optimized conditions, with nearly quantitative conversion of methyl oleate [4]. The reaction equilibrium favors the formation of cross-metathesis products over self-metathesis products, especially at higher temperatures and with an excess of 2-methyl-2-butene-1,4-diyl diacetate [4]. This selectivity is crucial for industrial applications, as it minimizes the formation of unwanted byproducts and simplifies downstream processing [3].

Role of Ruthenium-Based Catalysts in Reaction Efficiency

The efficiency of cross-metathesis reactions involving 2-methyl-2-butene-1,4-diyl diacetate is heavily dependent on the selection of appropriate ruthenium-based catalysts [4]. These catalysts have revolutionized olefin metathesis due to their functional group tolerance, stability in various reaction media, and high activity under mild conditions [5]. The development of increasingly sophisticated ruthenium catalysts has significantly enhanced the feasibility of using functionalized substrates like 2-methyl-2-butene-1,4-diyl diacetate in cross-metathesis reactions [6].

Several types of ruthenium catalysts have been evaluated for the cross-metathesis of 2-methyl-2-butene-1,4-diyl diacetate with methyl oleate, including phosphine-based catalysts and those bearing N-heterocyclic carbene (NHC) ligands [4]. Comparative studies reveal that NHC-containing ruthenium catalysts generally exhibit superior performance, with higher conversions and yields of cross-metathesis products [4]. This enhanced activity is attributed to the greater stability of the metal-carbene bond and improved tolerance toward functional groups [6].

The following table summarizes the performance of different ruthenium catalysts in the cross-metathesis of methyl oleate with 2-methyl-2-butene-1,4-diyl diacetate:

Catalyst TypeConversion (%)Cross-Metathesis Yield (%)Self-Metathesis Yield (%)
Phosphine Ru complexes14-153-45-6
NHC Ru complexes42-4824-299-10
Schiff base Ru complexes84-9052-5915-16

The data clearly demonstrates that Schiff base ruthenium complexes bearing NHC ligands provide the highest conversions and cross-metathesis yields [4]. These catalysts require chemical activation by phenyltrichlorosilane but subsequently exhibit exceptional activity and selectivity [4]. The steric hindrance of the ligands plays a crucial role, with more sterically hindered Schiff base ligands leading to higher conversions and yields [4].

Catalyst loading also significantly impacts reaction efficiency [4]. For optimal results with Schiff base ruthenium catalysts, a loading of 1.5 mol% is typically required [4]. Lower loadings result in incomplete conversion, while higher loadings do not substantially improve yields [4]. This finding has important implications for the economic viability of large-scale processes, as ruthenium catalysts represent a significant cost factor [5].

The mechanism of catalyst action involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the ruthenium carbene and the olefin substrate [7]. The subsequent cycloreversion of this intermediate leads to the formation of new carbon-carbon double bonds [6]. The efficiency of this process depends on the electronic and steric properties of both the catalyst and the substrate [6].

Influence of Substrate Symmetry on Metallacyclobutane Intermediate Formation

The symmetry of 2-methyl-2-butene-1,4-diyl diacetate plays a pivotal role in the formation and stability of metallacyclobutane intermediates during cross-metathesis reactions [4]. This symmetry directly influences reaction pathways, product distributions, and overall efficiency of the metathesis process [8]. The presence of identical functional groups at both termini of the substrate creates a symmetric reaction environment that affects the energetics of metallacyclobutane formation [9].

Metallacyclobutanes are critical intermediates in olefin metathesis, formed through [2+2] cycloaddition between the metal-carbene complex and the olefin substrate [8]. These intermediates can adopt either planar or puckered conformations, with distinct chemical and physical properties [8]. Metathesis-active metallacyclobutanes typically exhibit planar structures with characteristic carbon-13 chemical shifts for the α- and β-carbons at approximately 100 ppm and 0 ppm, respectively [8].

The symmetry of 2-methyl-2-butene-1,4-diyl diacetate facilitates the formation of metallacyclobutane intermediates through several mechanisms [9]. First, the presence of identical acetate groups at both ends of the molecule creates a balanced electronic environment that stabilizes the transition state leading to metallacyclobutane formation [10]. Second, the methyl substituent at the 2-position influences the conformation of the double bond, affecting its accessibility to the ruthenium catalyst [11]. Third, the symmetry of the substrate ensures that regardless of which end of the molecule reacts with the catalyst, the same type of metallacyclobutane intermediate is formed [9].

Research findings indicate that the cis-configuration of 2-methyl-2-butene-1,4-diyl diacetate enhances its metathesis reactivity compared to the trans-isomer [4]. This is attributed to the ability of the cis-isomer to form the metallacyclobutane complex more readily [4]. The trans-isomer faces steric hindrance that impedes the formation of this crucial intermediate [4]. This observation aligns with broader studies on the influence of olefin geometry on metathesis activity [11].

The metallacyclobutane intermediates formed during the cross-metathesis of 2-methyl-2-butene-1,4-diyl diacetate with methyl oleate exhibit distinctive structural features [9]. These include short metal-carbon bonds at the α/α' positions, long carbon-carbon bonds within the four-membered ring, and characteristic deshielding of the α-carbons in NMR spectroscopy [8]. These features are indicative of metathesis-active intermediates and correlate with high catalytic efficiency [8].

The symmetry of the substrate also influences the distribution of products in the cross-metathesis reaction [4]. When 2-methyl-2-butene-1,4-diyl diacetate reacts with methyl oleate, only two cross-metathesis products are formed due to the substrate's symmetry [4]. This simplifies product isolation and purification, representing a significant advantage for industrial applications [3]. In contrast, asymmetric substrates would generate a more complex mixture of products, complicating downstream processing [12].

Temperature effects on metallacyclobutane formation are also noteworthy [4]. Higher temperatures (around 50°C) favor the cross-metathesis pathway over self-metathesis, suggesting that thermal activation of 2-methyl-2-butene-1,4-diyl diacetate is required for efficient metallacyclobutane formation [4]. This thermal dependence indicates that the energy barrier for metallacyclobutane formation with this substrate is moderately high but surmountable under practical reaction conditions [4].

The electronic properties of β-functional groups play a pivotal role in determining the reactivity of alkenes in transition metal-mediated transformations. In the case of 2-Methyl-2-butene-1,4-diyl diacetate, the acetate groups positioned at the allylic positions significantly influence the electronic environment of the central double bond [1] [2] [3].

The acetate functionality acts as a moderate electron-withdrawing group, which enhances the electrophilicity of the alkene system. This electronic modification facilitates several key processes in transition metal catalysis. The electron-withdrawing nature of the acetate groups increases the π-acidity of the alkene, making it more susceptible to nucleophilic attack and improving its coordination ability with electron-rich transition metal centers [4] [5].

Research has demonstrated that the electronic effects of β-functional groups operate through multiple mechanisms. The σ-donor/π-acceptor synergism, originally described by the Dewar-Chatt-Duncanson model, provides the fundamental framework for understanding metal-alkene interactions [6]. In systems containing 2-Methyl-2-butene-1,4-diyl diacetate, the acetate groups modify the electron density distribution within the alkene π-system, affecting both the σ-donation from the alkene to the metal and the π-back-donation from the metal to the alkene π* orbitals [7] [4].

Computational studies have revealed that electron-withdrawing substituents like acetate groups can significantly enhance the acidity of allylic hydrogens when the alkene is coordinated to certain transition metals. For example, gold(III) complexes show remarkable enhancement of allylic hydrogen acidity, with activation energy barriers reduced by up to 10-15 kcal/mol compared to unsubstituted systems [4]. This enhancement facilitates various catalytic processes, including allylic substitution reactions and cross-coupling transformations.
The mechanism of electronic activation involves the polarization of the C=C bond upon coordination to the transition metal. The acetate groups stabilize the resulting charge distribution by withdrawing electron density from the allylic system, which in turn increases the positive charge character on the β-carbon atoms. This electronic reorganization creates more favorable conditions for subsequent bond-forming and bond-breaking processes [5] [8].

Experimental evidence from palladium-catalyzed reactions demonstrates that allylic acetates exhibit enhanced reactivity compared to their corresponding alcohols or other leaving groups. The rate enhancement can be attributed to the combined effect of the acetate's electronic properties and its ability to serve as an effective leaving group [2] [3] [9]. Studies have shown that the presence of acetate groups can increase reaction rates by factors of 10-100 compared to electronically neutral substituents.

The electronic effects also manifest in the stabilization of π-allyl intermediates, which are crucial species in many catalytic cycles. The acetate groups provide additional stabilization through their electron-withdrawing properties, lowering the energy of these intermediates and facilitating their formation [3] [10]. This stabilization effect is particularly pronounced in palladium-catalyzed allylic substitution reactions, where the lifetime and stability of π-allyl intermediates directly influence the overall catalytic efficiency.

Comparative Analysis of Phosphine vs. N-Heterocyclic Carbene Ligand Systems

The choice of supporting ligands in transition metal catalysis profoundly influences both the electronic properties of the metal center and the steric environment around the active site. Phosphine and N-heterocyclic carbene (NHC) ligands represent two of the most important classes of supporting ligands, each offering distinct advantages and limitations in catalytic applications involving substrates like 2-Methyl-2-butene-1,4-diyl diacetate [11] [12] [13].
The electronic properties of phosphine and NHC ligands differ significantly in their donor and acceptor capabilities. NHC ligands are substantially stronger σ-donors than phosphines, with energy decomposition analyses revealing that the σ-donation from NHCs can exceed that of phosphines by 20-30 kcal/mol [12] [13]. This enhanced σ-donation capability stems from the lone pair on the carbene carbon, which is more readily available for bonding compared to the phosphorus lone pair in phosphines. The stronger σ-donation of NHCs results in more electron-rich metal centers, which can facilitate oxidative addition processes, particularly with challenging substrates such as aryl chlorides [11] [14].

Conversely, phosphine ligands exhibit superior π-acceptor properties compared to NHCs. The availability of σ*P-R orbitals in phosphines provides effective pathways for π-back-donation from the metal center [12] [15]. This π-acceptor capability is particularly important in stabilizing low-valent metal complexes and can influence the electronic properties of coordinated alkenes. In systems involving 2-Methyl-2-butene-1,4-diyl diacetate, the π-acceptor properties of phosphines can affect the strength of metal-alkene coordination and the electronic activation of the substrate.

The bonding characteristics of these ligand systems also differ markedly. Metal-NHC bonds are generally stronger than metal-phosphine bonds, with bond dissociation energies typically 10-20 kcal/mol higher for NHC complexes [13] [16]. This enhanced bond strength results in reduced ligand dissociation, which can be advantageous for catalyst stability but may also limit the availability of coordination sites for substrate binding. The stronger binding of NHCs can lead to tighter binding kinetics, potentially affecting the overall catalytic cycle dynamics.

Phosphine ligands, while forming weaker bonds with metals, often exhibit hemilabile behavior, where the phosphine can reversibly coordinate and dissociate from the metal center [6]. This dynamic behavior can be advantageous in catalytic cycles where temporary ligand dissociation is required to accommodate substrate binding or facilitate product release. The hemilabile nature of phosphines provides a mechanism for catalyst regeneration and can contribute to higher turnover frequencies in certain catalytic processes.

The steric properties of phosphine and NHC ligands also influence their catalytic behavior. Traditional measures of steric bulk, such as cone angles for phosphines and percent buried volume for NHCs, provide useful parameters for comparing these ligand systems [17]. However, the steric profiles of these ligands are fundamentally different in nature. Phosphines typically exhibit cone-shaped steric profiles, while NHCs present more complex steric environments due to their cyclic structure and the orientation of N-substituents.

Computational studies of catalytic processes involving 2-Methyl-2-butene-1,4-diyl diacetate have revealed that the choice between phosphine and NHC ligands can significantly affect reaction pathways and selectivities. For example, in palladium-catalyzed allylic substitution reactions, NHC ligands often provide higher activity due to their stronger σ-donation, which facilitates the initial oxidative addition step [18] [19]. However, phosphine-based systems may offer advantages in terms of product selectivity due to their different electronic and steric properties.

The stability considerations for these ligand systems are also important in practical applications. NHC ligands exhibit superior resistance to oxidation compared to phosphines, which are prone to oxidation to phosphine oxides [11] [14]. This oxidative stability makes NHC-based catalysts more robust under aerobic conditions and can extend catalyst lifetimes. Additionally, NHC complexes generally show enhanced thermal stability, allowing for catalytic processes to be conducted at higher temperatures without significant catalyst decomposition.

Steric Considerations in Cyclic Intermediate Stabilization

The role of steric effects in stabilizing cyclic intermediates represents a crucial aspect of transition metal catalysis, particularly in systems involving substrates like 2-Methyl-2-butene-1,4-diyl diacetate. The formation and stabilization of cyclic intermediates often determine the feasibility and selectivity of catalytic transformations, making the understanding of steric factors essential for rational catalyst design [20] [21] [22].
Steric effects in cyclic intermediate stabilization operate through multiple mechanisms. The primary mechanism involves the conformational restriction imposed by bulky ligands, which can lock cyclic intermediates in specific conformations that are either stabilized or destabilized relative to alternative structures [20] [23]. In the case of metallacyclic intermediates formed during the catalytic processing of 2-Methyl-2-butene-1,4-diyl diacetate, the steric environment around the metal center can significantly influence the stability and lifetime of these species.

The concept of optimal steric bulk is central to understanding cyclic intermediate stabilization. Ligands must provide sufficient steric protection to stabilize the desired cyclic intermediates while not being so bulky as to prevent their formation or subsequent transformations [24] [22]. This balance is particularly important in systems involving allylic substrates, where the formation of π-allyl intermediates requires a delicate balance between steric protection and substrate accessibility.

Research has demonstrated that the metallo-anomeric effect, where transition metals preferentially adopt axial positions in cyclic systems, can be modulated by steric considerations [20]. In complexes involving 2-Methyl-2-butene-1,4-diyl diacetate, the methyl substituent on the alkene can influence the preferred orientation of metal coordination, affecting both the stability of initial coordination complexes and subsequent cyclic intermediates.

The steric stabilization of cyclic intermediates also depends on the nature of the transition metal and its oxidation state. Studies have shown that the extent of steric stabilization increases with metal oxidation state, with higher oxidation state complexes showing greater sensitivity to steric effects [20]. This relationship is particularly relevant for catalytic cycles involving oxidation state changes, where different steric requirements may apply to different stages of the catalytic process.

Computational analyses have revealed that steric effects can override electronic preferences in certain cases, leading to the formation of thermodynamically less favorable but kinetically accessible cyclic intermediates [20] [25]. This phenomenon is particularly important in systems where multiple competing pathways exist, as steric factors can determine which pathway becomes dominant under specific conditions.

The design principles for achieving optimal steric stabilization involve careful consideration of ligand architecture and metal center geometry. Ligands must be designed to provide appropriate steric bulk in the regions where cyclic intermediates are formed while maintaining sufficient flexibility to accommodate the conformational changes required during catalytic turnover [26] [22]. This design challenge is particularly acute in systems involving flexible substrates like 2-Methyl-2-butene-1,4-diyl diacetate, where multiple conformational states may be accessible.

Recent advances in ligand design have focused on creating systems that can provide dynamic steric protection, where the steric environment can adapt to the requirements of different stages in the catalytic cycle [27]. These adaptive systems offer the potential for enhanced catalyst performance by providing optimal steric conditions for each step of the catalytic process.

The practical implications of steric considerations in cyclic intermediate stabilization extend to catalyst selection and optimization. Understanding the steric requirements for cyclic intermediate formation and stabilization can guide the selection of appropriate ligand systems and reaction conditions [22] [28]. This knowledge is particularly valuable for developing catalytic processes involving complex substrates where multiple competing pathways may exist.

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Exact Mass

186.08920892 g/mol

Monoisotopic Mass

186.08920892 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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